2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

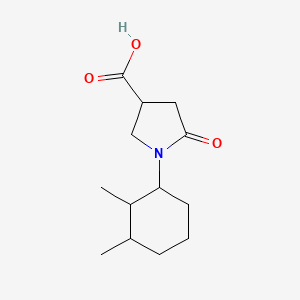

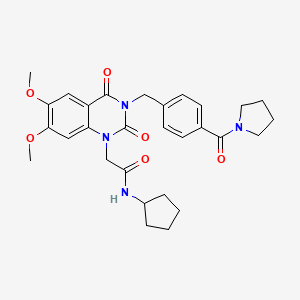

“2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid” is an organosulfide and amine derivative, carboxylic acid . It has a molecular formula of C10H13NO2S and a molecular weight of 211.28 g/mol .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered thiazole ring attached to a cyclopentyl group and an acetic acid group . The InChI code for this compound is 1S/C10H13NO2S/c12-9(13)5-8-6-14-10(11-8)7-3-1-2-4-7/h6-7H,1-5H2,(H,12,13) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, and boiling point are not mentioned in the search results.Applications De Recherche Scientifique

Antimicrobial Activity

Thiazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid showed significant activity against several strains of microbes, indicating their potential as antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016). Similarly, thiazolyl-acetic acid derivatives were designed and synthesized, showing strong and broad antibacterial and antifungal activities, suggesting their use as biocides or preservatives in cosmetics and detergents (Shirai et al., 2013).

Antitubercular and Antidepressant Activities

Compounds with a thiazole core have also shown promise in antitubercular and antidepressant applications. Bicyclic thiazole-2-acetic acids demonstrated antidepressant activity, and some esters exhibited antitubercular activity, highlighting their therapeutic potential (Bell & Wei, 1976).

Antimicrobial and Antifungal Activity

Further research into thiazole derivatives revealed their potential as antimicrobial and antifungal agents. Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives showed weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, indicating their utility in addressing resistant microbial strains (Abd Alhameed et al., 2019).

Antituberculosis Activity

The synthesis of new N2-cycloalkylidene-(6-phenyl/4-chlorophenylimidazo [2,1-b] thiazol-3-yl) acetic acid hydrazides and their evaluation for antituberculosis activity against Mycobacterium tuberculosis H37Rv showcased the potential of thiazole derivatives in treating tuberculosis. Some compounds exhibited significant inhibition, suggesting their role in developing new antituberculosis drugs (Ulusoy, 2002).

Safety and Hazards

Mécanisme D'action

Target of Action

Thiazole derivatives, which include 2-(2-cyclopentyl-1,3-thiazol-4-yl)acetic acid, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds are known to interact with various targets in the body, leading to different physiological effects . For instance, some thiazole compounds can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole compounds can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems . This can lead to a variety of downstream effects, depending on the specific targets and pathways involved.

Result of Action

Thiazole compounds have been found to have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Analyse Biochimique

Biochemical Properties

The thiazole ring in 2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid is highly reactive due to the presence of an acidic proton at C-2 This reactivity allows it to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines . It is possible that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thiazole derivatives are known to be highly reactive, which allows them to interact with various biomolecules . These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Propriétés

IUPAC Name |

2-(2-cyclopentyl-1,3-thiazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-9(13)5-8-6-14-10(11-8)7-3-1-2-4-7/h6-7H,1-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELITADUORNXHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC(=CS2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

![3-Methyl-5-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2580645.png)

![N-(1-cyanocyclobutyl)-N,1,3,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2580647.png)

![N-((3,5-dimethylisoxazol-4-yl)methyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2580651.png)

![N-(2,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2580652.png)

![2-((2-chloro-4-fluorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2580653.png)

![N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2580657.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2580658.png)

![3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid](/img/structure/B2580661.png)